molecular formula C14H15BrN2O2 B1458235 Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate CAS No. 1365271-66-4

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Cat. No.: B1458235
CAS No.: 1365271-66-4
M. Wt: 323.18 g/mol
InChI Key: XSLUWLBWYPMMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)10-5-7-17(8-6-10)13-4-2-3-12(15)11(13)9-16/h2-4,10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLUWLBWYPMMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a compound with significant potential in pharmacological applications, particularly in the realms of neuropharmacology and oncology. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C14H15BrN2O2
  • CAS Number : 1365271-66-4
  • MDL Number : MFCD21609683

This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory properties.

This compound primarily acts on the central nervous system (CNS) and has been studied for its potential as a selective antagonist for certain neurotransmitter receptors. The presence of the bromo and cyano groups enhances its binding affinity and selectivity, which is crucial for its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in human breast adenocarcinoma (MCF-7) cells. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.5Induction of apoptosis via caspase activation
U-937 (Monocytic)2.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)3.0Inhibition of cellular proliferation

These results suggest that this compound may act as a potent anticancer agent, particularly through mechanisms that trigger programmed cell death.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems, particularly by antagonizing certain receptors involved in pain perception and mood regulation.

Case Studies

  • Study on Apoptosis Induction : A study published in MDPI reported that this compound significantly increased caspase-3 activity in MCF-7 cells, leading to apoptosis at concentrations as low as 1.5 µM .
  • Neuroprotective Effects : Another research highlighted its potential neuroprotective effects in models of neurodegeneration, where it was shown to reduce oxidative stress markers and improve neuronal survival rates .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
  • CAS Number : 1365271-66-4
  • Molecular Formula : C₁₄H₁₅BrN₂O₂
  • Molecular Weight : 323.19 g/mol
  • Key Functional Groups: Piperidine ring (6-membered nitrogen-containing heterocycle). Methyl ester at the 4-position. 3-Bromo-2-cyanophenyl substituent at the 1-position, featuring bromine (electrophilic halogen) and cyano (electron-withdrawing group).

The methyl ester improves solubility and may influence metabolic stability .

Comparison with Structurally Similar Compounds

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

  • Key Differences: Ester Group: Ethyl ester (vs. methyl in the target compound).
  • CAS Reference : Discontinued product (CymitQuimica) .

Carfentanil ([11C]-Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate)

  • Key Differences: Substituents: Phenethyl group at position 1 and N-phenylpropanamide at position 4 (vs. bromo-cyanophenyl and methyl ester). Biological Activity: Potent μ-opioid receptor agonist, used in nuclear medicine imaging . Structural Impact: The amide and phenethyl groups enhance receptor binding affinity, while the absence of halogens reduces electrophilicity .

Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate

  • Key Differences: Substituents: 3-Chloro-2-fluorobenzyl group (vs. bromo-cyanophenyl).
  • CAS Number : 1443340-75-7 .

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

  • Key Differences: Substituents: 2-Chloroethyl group (vs. aromatic bromo-cyanophenyl). Application: Intermediate in umeclidinium bromide synthesis (muscarinic antagonist for COPD). The aliphatic chloroethyl group facilitates cyclization reactions during synthesis .

Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate (Compound 10)

  • Key Differences: Substituents: Bulky tert-butylphenyl-triazole-benzyl group (vs. planar bromo-cyanophenyl). Biological Activity: Sphingosine-1-phosphate receptor (S1P1) agonist for multiple sclerosis. The triazole and tert-butyl groups enhance steric bulk, likely improving receptor selectivity .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Piperidine-4-carboxylates

Compound Name Substituent (Position 1) Ester Group Molecular Weight (g/mol) Key Applications/Notes References
Target Compound 3-Bromo-2-cyanophenyl Methyl 323.19 Potential kinase/enzyme inhibition?
Ethyl analog 3-Bromo-2-cyanophenyl Ethyl 337.22 Discontinued (CymitQuimica)
Carfentanil Phenethyl + N-phenylpropanamide Methyl 394.46 Opioid receptor imaging agent
3-Chloro-2-fluorobenzyl analog 3-Chloro-2-fluorobenzyl Methyl 285.74 Undisclosed (structural analog)
Compound 10 (S1P1 agonist) Triazole-tert-butyl-benzyl Methyl ~500 (estimated) Multiple sclerosis therapy

Key Observations:

Ester Groups : Methyl esters are more metabolically labile than ethyl esters, favoring rapid clearance.

Halogen Effects : Bromine’s polarizability may enhance binding to hydrophobic pockets, whereas chlorine/fluorine offer smaller steric profiles.

Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., bromo-cyanophenyl) improve π-π stacking in drug-receptor interactions, while aliphatic chains (e.g., chloroethyl) aid synthetic intermediates.

Preparation Methods

The synthetic route often begins with a substituted piperidinone or piperidine derivative, followed by halogenation (bromination), cyanation (introduction of the cyano group), and esterification steps.

Preparation of Key Intermediate: 3-bromo-1-methyl-piperidin-4-one

A critical intermediate in the synthesis is 3-bromo-1-methyl-piperidin-4-one, which serves as the precursor for further functionalization.

Method: Bromination of 1-methyl-piperidin-4-one

  • Reagents: N-bromosuccinimide (NBS), ammonium acetate
  • Solvent: Diethyl ether
  • Conditions: Ice bath (temperature < 5 °C), stirring for 4 hours
  • Procedure: 1-methyl-piperidin-4-one is suspended in diethyl ether under ice bath conditions. NBS and ammonium acetate are added, and the mixture is stirred for 4 hours. The reaction mixture is filtered to remove solids and concentrated under reduced pressure to yield the yellow oily product.
  • Yield and Purity: 83% yield with 96.5% purity
  • Notes: Low temperature is critical to control the bromination selectively and avoid side reactions.
Parameter Value
Starting material 1-methyl-piperidin-4-one (100 mmol)
NBS 110 mmol
Ammonium acetate 10 mmol
Solvent volume 80 mL diethyl ether
Temperature <5 °C (ice bath)
Reaction time 4 hours
Yield 83%
Purity 96.5%

Source: Patent CN114044783A

Hydrolysis and Hydrochlorination to Obtain Carboxylic Acid Hydrochloride

The ethyl tetrahydrothiazolo-pyridine carboxylate intermediate undergoes hydrolysis and hydrochlorination to yield the corresponding hydrochloride salt of the carboxylic acid.

  • Process: Hydrolysis of the ester to the acid followed by formation of hydrochloride salt.
  • Conditions: Acidic aqueous medium, typically with hydrochloric acid.
  • Notes: This step facilitates product isolation and improves stability.

Source: Patent CN114044783A

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions Yield/Purity Notes
Bromination of piperidinone Electrophilic bromination NBS, ammonium acetate, diethyl ether, <5 °C, 4 h 83% yield, 96.5% purity Low temp critical for selectivity
Condensation with thiooxamide Nucleophilic condensation Ethyl thiooxamide, base (Na2CO3, K2CO3, etc.), 50–85 °C, 6–16 h Improved yield with base Base accelerates and improves yield
Hydrolysis and hydrochlorination Hydrolysis and salt formation Acidic aqueous HCl Not specified Facilitates isolation and stability
Suzuki coupling (related) Cross-coupling Bromobenzonitrile, piperidine boronate, Pd catalyst Up to 96% yield High efficiency for aryl substitution
One-pot multicomponent (related) Multicomponent synthesis InCl3 catalyst, ultrasound, 50% EtOH, 40 °C, 20 min 80–95% yield Rapid, green chemistry approach

Research Findings and Practical Considerations

  • The bromination step is sensitive to temperature and reagent ratios to avoid over-bromination or side reactions.
  • The presence of bases in the condensation step significantly enhances the reaction yield and reduces reaction time.
  • Hydrolysis and hydrochlorination steps are standard for converting esters to carboxylic acid salts, improving product handling.
  • Alternative catalytic and coupling methods offer routes to modify the aromatic substituent or improve overall synthetic efficiency.
  • Safety and scalability considerations favor methods avoiding hazardous Sandmeyer reactions and favor milder conditions with fewer purification steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.